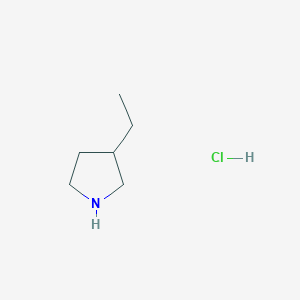

3-Ethylpyrrolidine hydrochloride

Description

Significance of Pyrrolidine (B122466) Frameworks in Synthetic Chemistry and Allied Fields

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational scaffold in chemistry and pharmacology. dntb.gov.uanih.govresearchgate.netfrontiersin.orgnih.gov This structural motif is prevalent in a vast array of natural products, including many alkaloids like nicotine (B1678760) and hygrine, and is a core component of the amino acid proline. frontiersin.orgmappingignorance.org The significance of the pyrrolidine framework is multifaceted:

Medicinal Chemistry: Pyrrolidine derivatives are integral to numerous pharmaceutical drugs, demonstrating a wide range of biological activities such as antimicrobial, antiviral, anticancer, and anti-inflammatory properties. frontiersin.orgnih.gov The three-dimensional nature of the saturated, non-planar pyrrolidine ring allows for effective exploration of chemical space, which is crucial for the design of new therapeutic agents. nih.govresearchgate.net

Synthetic Chemistry: Substituted pyrrolidines are not only targets in total synthesis but also serve as versatile intermediates and building blocks for more complex molecules. frontiersin.orgacs.orgacs.org They are frequently employed in the synthesis of larger heterocyclic systems and natural products. rsc.org

Asymmetric Catalysis: Chiral pyrrolidine derivatives, particularly those derived from proline, have become powerful organocatalysts. mdpi.comnih.gov They are instrumental in a variety of asymmetric transformations, enabling the synthesis of enantiomerically pure compounds with high efficiency and selectivity. mdpi.comnih.gov

The saturated sp³-hybridized carbons of the pyrrolidine ring provide a distinct three-dimensional geometry, a feature that is increasingly sought after in drug discovery to enhance target selectivity and improve physicochemical properties. nih.govresearchgate.net

Stereochemical Considerations and Enantiomeric Forms of 3-Ethylpyrrolidine (B1315203) Hydrochloride

The presence of an ethyl group at the C3 position of the pyrrolidine ring renders 3-ethylpyrrolidine a chiral molecule. This means it can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-3-ethylpyrrolidine and (S)-3-ethylpyrrolidine. When prepared as a hydrochloride salt from a racemic mixture, it is denoted as (rac)-3-Ethylpyrrolidine hydrochloride. However, research often requires the individual, enantiomerically pure forms.

A molecule is considered chiral if it lacks a plane of symmetry. vanderbilt.edu The carbon atom attached to the ethyl group in 3-ethylpyrrolidine is a stereogenic center because it is bonded to four different groups: a hydrogen atom, the ethyl group, the C2 carbon of the ring, and the C4 carbon of the ring. The spatial arrangement of these groups determines the absolute configuration, designated as either (R) or (S).

The physical and chemical properties of enantiomers are identical in an achiral environment, but they can exhibit profoundly different biological activities. researchgate.netmappingignorance.org This is because biological systems, such as enzymes and receptors, are themselves chiral and can differentiate between the two enantiomers. nih.govresearchgate.net

Rationale for Enantioselective Research Pursuits

The pursuit of enantiomerically pure forms of chiral compounds like 3-ethylpyrrolidine is a cornerstone of modern pharmaceutical research and development. The primary rationale for enantioselective research includes:

Enhanced Therapeutic Efficacy: Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or contribute to undesirable side effects. researchgate.net Isolating the active enantiomer can lead to a more potent drug with a better safety profile.

Stereo-differentiated Biological Activity: The specific three-dimensional orientation of substituents on the pyrrolidine ring can drastically alter the binding mode of a molecule to its biological target. nih.gov For example, research on 3-substituted pyrrolidines has shown that a change in stereochemistry can switch a compound from being an agonist to an antagonist of a receptor. nih.gov

Mechanistic Clarity: Studying the individual enantiomers allows for a clearer understanding of structure-activity relationships (SAR), providing insights into how a molecule interacts with its biological target on a molecular level. researchgate.net

Therefore, the development of synthetic methods that can selectively produce either the (R) or (S) enantiomer of 3-ethylpyrrolidine is of high importance. Such methods, known as asymmetric synthesis, are a major focus of contemporary organic chemistry. mdpi.comnih.govrsc.orgacs.org

Current Research Landscape and Future Directions for Substituted Pyrrolidine Hydrochlorides

The current research landscape for substituted pyrrolidines is vibrant and focused on several key areas. While direct studies on 3-Ethylpyrrolidine hydrochloride are limited, the trends in the broader field indicate the potential research avenues for this compound.

Current Research Focus:

Novel Synthetic Methodologies: A significant portion of research is dedicated to developing new and efficient ways to synthesize substituted pyrrolidines. nih.gov This includes catalytic asymmetric methods like 1,3-dipolar cycloadditions, Michael additions, and C-H activation strategies to create highly functionalized and stereochemically complex pyrrolidine rings. mappingignorance.orgacs.orgnih.govrsc.org

Drug Discovery and Development: Pyrrolidine scaffolds continue to be explored for new therapeutic agents across various disease areas, including oncology, infectious diseases, and central nervous system disorders. frontiersin.orgnih.govnih.gov Research often involves the synthesis of libraries of substituted pyrrolidines to identify lead compounds with optimal biological activity. frontiersin.org

Organocatalysis: The development of new chiral pyrrolidine-based organocatalysts remains an active area of investigation. mdpi.comnih.gov Researchers are designing catalysts with modified substitution patterns to improve their reactivity, selectivity, and substrate scope in asymmetric reactions. mdpi.com

Future Directions:

For a compound like this compound, future research would likely involve its use as a chiral building block. The enantiomerically pure forms, (R)- and (S)-3-ethylpyrrolidine, could be incorporated into larger molecules to study the impact of this specific substitution on biological activity. For instance, it could be used in the synthesis of novel analogues of known drugs to probe the structure-activity relationship at the C3 position of the pyrrolidine ring.

Furthermore, the development of a scalable, enantioselective synthesis for 3-ethylpyrrolidine itself would be a valuable contribution to the field, providing access to a useful chiral synthon for both academic and industrial research.

Data Tables

Table 1: Properties of 3-Ethylpyrrolidine Enantiomers

| Property | (R)-3-Ethylpyrrolidine | (S)-3-Ethylpyrrolidine |

|---|---|---|

| Molecular Formula | C6H13N | C6H13N |

| Molecular Weight | 99.17 g/mol | 99.17 g/mol |

| Chirality | Chiral, (R) configuration | Chiral, (S) configuration |

| Expected Biological Activity | Potentially different from (S)-enantiomer | Potentially different from (R)-enantiomer |

Table 2: Potential Research Applications of this compound

| Research Area | Specific Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Synthesis of novel drug candidates | The pyrrolidine scaffold is a privileged structure in many bioactive molecules. frontiersin.org |

| Asymmetric Synthesis | Chiral building block or ligand | The enantiopure forms can be used to induce chirality in new molecules. |

| Structure-Activity Relationship (SAR) Studies | Probe for steric and electronic effects at C3 | The ethyl group provides a specific size and shape to explore binding pockets of biological targets. nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-ethylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-2-6-3-4-7-5-6;/h6-7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGRGUQNCCWBFNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384431-43-9 | |

| Record name | 3-ethylpyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Ethylpyrrolidine Hydrochloride and Its Enantiomers

Development of Novel Synthetic Pathways to the Pyrrolidine (B122466) Core

The construction of the fundamental pyrrolidine ring is the initial challenge in synthesizing 3-Ethylpyrrolidine (B1315203) hydrochloride. Research focuses on creating the five-membered ring structure efficiently from acyclic precursors.

Strategic Application of Cyclization Reactions

Cyclization reactions are a cornerstone for the synthesis of the pyrrolidine skeleton. These methods involve the formation of one or more carbon-nitrogen bonds to close a linear chain into a ring.

One of the most powerful and convergent strategies is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. mappingignorance.orgmdpi.com In a potential synthesis of a 3-ethylpyrrolidine precursor, an azomethine ylide could be generated in situ and reacted with an appropriate dipolarophile. The reaction is highly regioselective and can build the pyrrolidine ring in a single, atom-economical step. mappingignorance.org

Intramolecular hydroamination represents another key strategy. This involves the addition of an N-H bond across a carbon-carbon double or triple bond within the same molecule. Gold(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates has proven effective for forming various cyclic amines, including pyrrolidine derivatives. organic-chemistry.org Similarly, transition-metal-free approaches using molecular iodine as an oxidant can facilitate the direct δ-amination of sp³ C-H bonds to yield pyrrolidines. organic-chemistry.org

Further methods include the reductive cyclization of acyclic compounds and tandem reactions that create the ring through a cascade of bond-forming events. nih.gov For instance, an alkene aza-Cope-Mannich cyclization can produce 3-substituted pyrrolidines from 2-hydroxy homoallyl tosylamine and aldehydes, proceeding through a sigmatropic rearrangement and an intramolecular Mannich reaction. organic-chemistry.orgorganic-chemistry.org

Optimization of Reaction Conditions and Solvent Systems

The efficiency and selectivity of pyrrolidine synthesis are highly dependent on the reaction conditions. Optimization of parameters such as catalyst, solvent, temperature, and additives is crucial for maximizing yield and minimizing side products. researchgate.netresearchgate.net

In metal-catalyzed cyclization reactions, the choice of metal and ligand is paramount. For example, in palladium-catalyzed direct arylation processes leading to cyclized products, the addition of pivalic acid (PivOH) as an additive can significantly improve the yield of the desired pentagonal ring structure over other possible isomers. researchgate.net

Solvent choice also plays a critical role. The reaction of 3-hydroxy-3-pyrroline-2-ones with aliphatic amines to form substituted pyrrolidine-2,3-diones showed a marked improvement in yield when switching from an acidic solvent like glacial acetic acid to a polar aprotic solvent like dimethylformamide (DMF). beilstein-journals.org The acidic medium was found to protonate the amine, reducing its nucleophilicity and thus lowering the reaction yield. beilstein-journals.org

The following table illustrates the impact of optimizing various parameters on the yield of a representative pyrrolidine synthesis.

| Entry | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ / K₂CO₃ | NMP | 170 | - | 12 |

| 2 | Pd(OAc)₂ / K₂CO₃ / PivOH | NMP | 170 | - | 21 |

| 3 | SSA (0.02 g) | Ethanol | 90 | 0.2 | 71 |

| 4 | SSA (0.02 g) | Ethanol | 110 | 0.2 | 91 |

| 5 | None | Glacial Acetic Acid | - | - | 36 |

| 6 | None | DMF | 95 | - | 62 |

| This table is a composite representation based on findings from different pyrrolidine synthesis studies to illustrate optimization principles. researchgate.netresearchgate.netbeilstein-journals.org |

Stereoselective Synthesis of Chiral 3-Ethylpyrrolidine Hydrochloride

For many pharmaceutical applications, obtaining a single enantiomer of a chiral molecule is essential. The stereoselective synthesis of (R)- or (S)-3-Ethylpyrrolidine hydrochloride requires precise control over the three-dimensional arrangement of atoms during the formation of the chiral center at the C3 position. This is achieved through asymmetric synthesis, which can be broadly classified into methods using enantioselective catalysis, diastereoselective control, and chiral auxiliaries. mdpi.comnih.gov

Enantioselective Catalysis in Asymmetric Synthesis

Enantioselective catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. A prominent example is the palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines. nih.govorganic-chemistry.org This method provides a powerful route to chiral pyrrolidines. The reaction proceeds through a zwitterionic Pd-TMM intermediate, and the use of novel chiral phosphoramidite ligands is central to inducing high levels of enantioselectivity. nih.govorganic-chemistry.org The chiral ligand creates a chiral environment around the metal center, directing the approach of the substrates to favor the formation of one enantiomer over the other.

Similarly, chiral gold(I) complexes featuring JohnPhos-type ligands with remote C₂-symmetric 2,5-diarylpyrrolidines have been developed. These catalysts provide high enantioselectivities in various cyclization reactions of 1,6-enynes, demonstrating the potential of chiral metal complexes to control stereochemistry in the formation of cyclic structures. nih.gov

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is another cornerstone approach. mappingignorance.org Chiral copper(I) or silver(I) catalysts can be employed to control the stereochemical outcome, leading to highly enantiomerically enriched substituted pyrrolidines. mappingignorance.org

Diastereoselective Control in Multi-Step Sequences

Diastereoselective synthesis involves creating a new stereocenter under the influence of an existing one within the molecule. This strategy is particularly useful in multi-step sequences where the stereochemistry of one center dictates the stereochemistry of the next.

A synthetic protocol for preparing N-protected pyrrolidines with excellent diastereoselectivity involves a one-pot, four-step sequence. nih.gov This process includes the formation of a silyllithium reagent, its addition to a diaryl olefin, the highly diastereoselective addition of the resulting intermediate to a chiral sulfinimine, and a final intramolecular cyclization. nih.gov The chirality of the sulfinimine group directs the nucleophilic addition, establishing the relative stereochemistry of the substituents on the acyclic precursor, which is then translated into the final pyrrolidine ring upon cyclization.

Another approach involves the concept of a "temporary stereocentre". rsc.org In this methodology, an aldol (B89426) reaction is used to install a hydroxyl group with a defined stereochemistry. This hydroxyl group then directs a subsequent reaction, such as a cyclopropanation, on a nearby functional group in a highly diastereoselective manner. Finally, the temporary stereocenter is removed through a retro-aldol reaction, leaving the desired chiral product. rsc.org

Utilization of Chiral Auxiliary Approaches

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse.

Evans oxazolidinones are a well-known class of chiral auxiliaries that can be applied to many stereoselective conversions, including alkylation reactions. In a potential synthesis of a 3-ethylpyrrolidine precursor, an appropriate substrate could be attached to an Evans auxiliary. Deprotonation would form a chiral enolate, where the bulky substituent on the auxiliary blocks one face, forcing an incoming electrophile (such as an ethyl halide) to approach from the opposite, less hindered face. This would result in a highly diastereoselective alkylation, setting the stereocenter that will ultimately become the C3 position of the pyrrolidine.

Pseudoephedrine and the related pseudoephenamine are also highly effective chiral auxiliaries for diastereoselective alkylation reactions, providing access to enantiomerically enriched products. harvard.edunih.gov The amide derived from the auxiliary and a carboxylic acid can be enolized and alkylated with high diastereoselectivity. harvard.edu Subsequent cleavage of the auxiliary yields the desired chiral product.

The table below lists common chiral auxiliaries and their typical applications in asymmetric synthesis relevant to constructing chiral centers.

| Chiral Auxiliary | Abbreviation | Typical Application |

| (S)-1-amino-2-methoxymethylpyrrolidine | SAMP | Asymmetric alkylation of carbonyl compounds |

| (R)-1-amino-2-methoxymethylpyrrolidine | RAMP | Asymmetric alkylation of carbonyl compounds |

| Evans Oxazolidinones | - | Stereoselective aldol reactions, alkylations, and Diels-Alder reactions |

| Pseudoephedrine / Pseudoephenamine | - | Diastereoselective alkylation of amides to form chiral acids, ketones, and alcohols |

| This table summarizes common chiral auxiliaries and their general applications in asymmetric synthesis. harvard.edunih.gov |

Once the desired enantiomer of 3-ethylpyrrolidine is synthesized as a free base, it is converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, which facilitates its isolation, purification, and storage as a stable, crystalline solid. google.com

Deracemization Strategies for Racemic Mixtures

Deracemization is a highly sought-after process in asymmetric synthesis that converts a racemic mixture into a single, pure enantiomer, offering a theoretical yield of up to 100%. wikipedia.org This contrasts with classical or kinetic resolutions, which have a maximum theoretical yield of 50%. princeton.edu The process is entropically disfavored and requires an external energy input to overcome thermodynamic and kinetic barriers. acs.org

Modern deracemization techniques often employ photocatalysis, where light energy drives the conversion. princeton.eduacs.org While specific examples for 3-ethylpyrrolidine are not extensively documented in current literature, the principles are applicable to chiral cyclic amines. One prominent strategy involves the use of a chiral photocatalyst, such as a benzophenone derivative, which is excited by light (e.g., λ=366 nm). d-nb.info This excited catalyst can then selectively interact with one enantiomer of the racemic substrate.

The mechanism often proceeds through a hydrogen atom transfer (HAT) process. acs.org The photocatalyst selectively abstracts a hydrogen atom from the stereogenic center of one enantiomer, forming a transient, achiral radical intermediate. acs.orgacs.org A subsequent, non-selective back-hydrogen atom transfer can regenerate the racemate, but because the catalyst only interacts with one enantiomer, the other is continuously enriched over several catalytic cycles, leading to a photostationary state where one enantiomer predominates. acs.orgacs.org This method has been successfully applied to deracemize various chiral compounds, including N-carboxyanhydrides and 4,7-diaza-1-isoindolinones, achieving high enantiomeric excess (up to 99% ee). acs.orgd-nb.info

Another related strategy is Dynamic Kinetic Resolution (DKR). In DKR, a rapid racemization of the starting material occurs simultaneously with a kinetic resolution. wikipedia.orgprinceton.edu This allows for the continuous conversion of the less reactive enantiomer into the more reactive one, enabling the theoretical transformation of the entire racemic mixture into a single enantiomeric product. wikipedia.org This often involves a combination of a catalyst for racemization (e.g., an aminocatalyst) and another for the stereoselective reaction. acs.orgprinceton.edu The successful application of DKR requires careful tuning of the rates of racemization and resolution. princeton.edu

Table 1: Comparison of Enantiomer Enrichment Strategies

| Strategy | Principle | Typical Energy Source | Theoretical Max. Yield | Key Considerations |

|---|---|---|---|---|

| Kinetic Resolution | One enantiomer reacts faster than the other, allowing for their separation. | Chemical | 50% | Requires separation of product from unreacted starting material. whiterose.ac.uk |

| Photochemical Deracemization | A chiral photocatalyst selectively converts one enantiomer through a reversible process, enriching the other. | Light Energy | ~100% | Requires a suitable chiral photocatalyst and substrate that can form a transient achiral intermediate. acs.orgacs.org |

| Dynamic Kinetic Resolution (DKR) | Combines fast racemization of the starting material with an irreversible kinetic resolution. | Chemical/Enzymatic | ~100% | The rate of racemization must be equal to or faster than the rate of resolution of the fast-reacting enantiomer. princeton.edu |

Protecting Group Chemistry in Pyrrolidine Synthesis

In the synthesis of complex molecules containing a pyrrolidine ring, the secondary amine nitrogen is often protected to prevent it from undergoing undesired reactions. Carbamates are the most common class of protecting groups for amines due to their ease of installation and stability under a wide range of reaction conditions. masterorganicchemistry.com

The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis. nih.gov It is typically introduced by reacting the pyrrolidine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. organic-chemistry.orgjk-sci.com The reaction conditions are flexible, often employing solvents like tetrahydrofuran (THF), water, or acetonitrile (B52724), with bases such as triethylamine (TEA) or sodium bicarbonate. jk-sci.comfishersci.co.uk

The benzyloxycarbonyl (Cbz or Z) group is another cornerstone of amine protection, first introduced for peptide synthesis. total-synthesis.com It is installed by treating the amine with benzyl chloroformate (Cbz-Cl) under basic conditions, for example, with sodium bicarbonate in a biphasic solvent system. total-synthesis.com The Cbz group is notably stable to acidic conditions that would cleave a Boc group, making them "orthogonal" and valuable in multi-step syntheses. total-synthesis.com

Table 2: Common Amine Protecting Groups in Pyrrolidine Synthesis

| Protecting Group | Abbreviation | Installation Reagent | Typical Conditions |

|---|---|---|---|

| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Base (e.g., TEA, NaHCO₃), Solvent (e.g., THF, DCM), Room Temp. jk-sci.com |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃), Biphasic system (e.g., Chloroform/Water), Room Temp. fishersci.co.uktotal-synthesis.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/Water). masterorganicchemistry.com |

The removal of the protecting group is a critical final step to yield the target amine. The formation of the hydrochloride salt can often be accomplished simultaneously during the deprotection step, providing an efficient route to the final product.

Boc deprotection is readily achieved under acidic conditions. total-synthesis.com A common and highly effective method involves treating the N-Boc pyrrolidine with a solution of hydrogen chloride (HCl) in an anhydrous organic solvent, such as dioxane or methanol. commonorganicchemistry.comresearchgate.netnih.gov This procedure directly cleaves the Boc group and furnishes the corresponding amine hydrochloride salt, often as a precipitate that can be easily isolated. commonorganicchemistry.com This one-step deprotection and salt formation is highly efficient. nih.gov An alternative is using trifluoroacetic acid (TFA), which also efficiently removes the Boc group; however, this would yield the trifluoroacetate salt, requiring a subsequent step to form the hydrochloride salt. masterorganicchemistry.com

Cbz deprotection is classically achieved via catalytic hydrogenation. masterorganicchemistry.comtotal-synthesis.com This mild method involves reacting the Cbz-protected amine with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. masterorganicchemistry.com The reaction cleaves the benzyl group, releasing the free amine, toluene, and carbon dioxide. total-synthesis.com Following the removal of the catalyst by filtration, the resulting free amine can then be treated with a solution of HCl to precipitate the desired hydrochloride salt.

Table 3: Deprotection Methods and Salt Formation

| Protecting Group | Deprotection Reagent(s) | Product Formed | Notes |

|---|---|---|---|

| Boc | HCl in Dioxane/Methanol | Hydrochloride Salt (Directly) | Fast, efficient, and provides the desired salt in one step. nih.gov |

| Boc | Trifluoroacetic Acid (TFA) | Trifluoroacetate Salt | Requires a separate step to convert to the hydrochloride salt. masterorganicchemistry.com |

| Cbz | H₂, Pd/C | Free Amine | Mild, neutral conditions. The free amine must be subsequently treated with HCl to form the salt. masterorganicchemistry.comtotal-synthesis.com |

| Fmoc | Base (e.g., Piperidine) | Free Amine | Base-labile, orthogonal to Boc and Cbz. Requires subsequent salt formation. masterorganicchemistry.com |

Isolation and Purification Techniques for Pyrrolidine Hydrochloride Salts

The isolation and purification of the final hydrochloride salt are crucial for obtaining a high-purity product. As salts, these compounds are typically crystalline solids and are purified using methods appropriate for solid materials.

Crystallization and Recrystallization is the most powerful technique for purifying solid organic compounds. The process involves dissolving the crude hydrochloride salt in a minimum amount of a suitable hot solvent and allowing the solution to cool slowly. As the solution cools, the solubility of the salt decreases, and it crystallizes out, leaving impurities behind in the solvent (mother liquor). The choice of solvent is critical. rochester.edu For amine hydrochlorides, which are polar, alcoholic solvents are often used. researchgate.net While ethanol can be effective, its high solvating power may lead to low recovery. researchgate.net Isopropanol (2-propanol) is often a preferred alternative. researchgate.net Sometimes, a solvent mixture is employed, where the salt is dissolved in a good solvent (like methanol or water) and a poorer solvent (an anti-solvent like diethyl ether, ethyl acetate, or acetone) is added to induce crystallization. researchgate.netresearchgate.net

Washing and Trituration are simpler purification methods. After initial isolation by filtration, the solid salt can be washed with a solvent in which it has very low solubility, but in which the impurities are soluble. researchgate.net Diethyl ether and acetone are common choices for washing hydrochloride salts. researchgate.net This removes residual reagents and soluble byproducts. Trituration involves stirring the solid salt as a slurry in a solvent that does not dissolve it, which can help break up the solid and wash away surface impurities.

Filtration and Drying are the final steps in the isolation process. The purified solid crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried under reduced pressure to remove all traces of residual solvent.

Table 4: Purification Techniques for Hydrochloride Salts

| Technique | Description | Common Solvents | Purpose |

|---|---|---|---|

| Recrystallization | Dissolving the solid in a hot solvent and cooling to form pure crystals. | Isopropanol, Ethanol, Methanol/Diethyl Ether mixtures. researchgate.net | High-level purification by removing co-crystallized and soluble impurities. |

| Washing | Rinsing the filtered solid with a solvent in which it is insoluble. | Diethyl ether, Acetone, Ethyl acetate. researchgate.net | Removes residual mother liquor and highly soluble impurities. |

| Trituration | Stirring the solid as a slurry in a non-dissolving solvent. | Hexanes, Ethyl Acetate. researchgate.net | Removes surface impurities and can sometimes induce crystallization of oils. |

| Drying | Removing residual solvent from the final solid product. | N/A | Provides a pure, solvent-free final product. |

Investigation of Chemical Reactivity and Reaction Mechanisms of 3 Ethylpyrrolidine Hydrochloride

Mechanistic Elucidation of Synthetic Transformations Involving 3-Ethylpyrrolidine (B1315203) Hydrochloride

While specific studies detailing the mechanistic transformations of 3-Ethylpyrrolidine hydrochloride are limited in publicly available literature, its reactivity can be inferred from the well-established chemistry of the pyrrolidine (B122466) scaffold and related substituted derivatives. researchgate.netresearchgate.net

Direct nucleophilic substitution on the carbon atoms of an unsubstituted, saturated pyrrolidine ring is generally challenging due to the C-H bonds' lack of reactivity towards nucleophiles. However, the introduction of activating groups or the formation of intermediates can facilitate such reactions.

In the case of this compound, the ethyl group is an electron-donating group and does not activate the ring towards nucleophilic attack. Reactions involving nucleophilic substitution would typically require prior functionalization of the ring, for instance, by introducing a good leaving group.

While direct substitution on the 3-Ethylpyrrolidine ring is not commonly reported, the pyrrolidine moiety itself is a potent nucleophile when the nitrogen is deprotonated. It readily participates in nucleophilic substitution reactions with a variety of electrophiles. For instance, pyrrolidine is known to react with alkyl halides and activated aryl halides. nih.gov A computational study on the nucleophilic aromatic substitution (SNAr) of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine showed that the reaction proceeds via a stepwise addition/elimination mechanism. nih.gov The initial nucleophilic addition of pyrrolidine to the thiophene (B33073) ring forms a zwitterionic intermediate. nih.gov

In the context of 3-Ethylpyrrolidine, after neutralization of the hydrochloride salt, the nitrogen atom can act as a nucleophile. For example, it can be expected to react with electrophiles in a similar manner to other secondary amines.

This section is not applicable as this compound is a saturated, non-aromatic compound and therefore does not undergo electrophilic aromatic substitution reactions. Such reactions are characteristic of aromatic systems like benzene (B151609) or pyridine.

The pyrrolidine ring can undergo both oxidative and reductive transformations, although specific examples for this compound are not extensively documented.

Oxidation: The oxidation of pyrrolidines can lead to various products, including pyrrolines, pyrroles, or lactams, depending on the oxidant and reaction conditions. For instance, the oxidation of N-substituted pyrrolidines can yield the corresponding pyrrolidones. The presence of the ethyl group at the 3-position may influence the regioselectivity of oxidation.

Reduction: The pyrrolidine ring is already in a reduced state. However, reductive processes can be relevant in the synthesis of substituted pyrrolidines from corresponding pyrrole (B145914) or pyrroline (B1223166) precursors. For example, the heterogeneous catalytic hydrogenation of highly substituted pyrroles has been shown to produce functionalized pyrrolidines with high diastereoselectivity. acs.orgacs.org This method is a powerful tool for creating multiple stereocenters in a single step. acs.orgacs.org While this describes the formation of a pyrrolidine ring, similar catalytic hydrogenation conditions could potentially be used to reduce any unsaturation introduced into the 3-ethylpyrrolidine ring through other reactions.

A study on the reduction of substituted pyrrolines to pyrrolidines was achieved using H-Cube hydrogenation (Pd/C) or sodium cyanoborohydride. rsc.org This indicates that if a synthetic route produced a 3-ethyl-pyrroline derivative, it could be readily reduced to the corresponding 3-ethylpyrrolidine.

Reactivity Profile in the Presence of Various Reagents and Catalysts

The reactivity of this compound is significantly influenced by the reaction conditions, particularly the presence of bases, acids, and catalysts. As a hydrochloride salt, the nitrogen is protonated, which deactivates its nucleophilicity. The free base, 3-ethylpyrrolidine, is required for reactions where the nitrogen acts as a nucleophile.

Reactivity with Bases: Treatment with a base will deprotonate the pyrrolidinium (B1226570) ion, generating the free base, 3-ethylpyrrolidine. This free amine is a stronger nucleophile and can participate in a wide range of reactions typical for secondary amines, such as acylation, alkylation, and condensation reactions.

Reactivity with Catalysts: The pyrrolidine scaffold is a cornerstone of many organocatalysts, particularly in asymmetric synthesis. researchgate.net While 3-Ethylpyrrolidine itself is not a commonly cited catalyst, its derivatives can be employed in catalysis. For example, chiral pyrrolidine derivatives are used to catalyze aldol (B89426) reactions, Michael additions, and Diels-Alder reactions.

In terms of being a substrate, reactions involving the C-H bonds of the pyrrolidine ring often require metal catalysts. For instance, palladium-catalyzed reactions are known to functionalize pyrrolidines. chemrxiv.org Nickel-catalyzed hydroalkylation of 3-pyrrolines can yield either 2- or 3-alkylated pyrrolidines, with the regioselectivity being controlled by the choice of ligand. dntb.gov.ua

Below is a table summarizing the expected reactivity of 3-ethylpyrrolidine (the free base) with various classes of reagents, based on the general reactivity of secondary amines and pyrrolidines.

| Reagent/Catalyst Class | Expected Reaction Type | Potential Products |

| Alkyl Halides (R-X) | N-Alkylation | N-Alkyl-3-ethylpyrrolidinium halide |

| Acyl Halides (RCOCl) | N-Acylation | N-Acyl-3-ethylpyrrolidine |

| Aldehydes/Ketones | Enamine Formation | Enamine of 3-ethylpyrrolidine |

| Oxidizing Agents | Oxidation | 3-Ethyl-pyrrolinone, 3-Ethyl-pyrrole |

| Reducing Agents | Reduction of functional groups | Dependent on other functionalities |

| Palladium/Nickel Catalysts | C-H Functionalization/Coupling | Arylated/Alkylated 3-ethylpyrrolidines |

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

Kinetic Aspects: The kinetics of reactions involving the deprotonated form, 3-ethylpyrrolidine, as a nucleophile would be influenced by several factors:

Steric Hindrance: The ethyl group at the 3-position may exert some steric hindrance, potentially slowing down the rate of reaction at the nitrogen atom compared to unsubstituted pyrrolidine.

Nucleophilicity: The nucleophilicity of the nitrogen atom in 3-ethylpyrrolidine is expected to be similar to that of other secondary amines. The ethyl group, being weakly electron-donating, might slightly enhance the nucleophilicity of the nitrogen compared to the parent pyrrolidine.

Solvent Effects: The choice of solvent will significantly impact the reaction rates. Polar aprotic solvents are generally preferred for SN2 reactions involving charged nucleophiles.

Thermodynamic Aspects: The thermodynamics of reactions involving this compound will be governed by the relative stabilities of the reactants and products.

Ring Strain: The five-membered pyrrolidine ring has a moderate degree of ring strain, which can influence the thermodynamics of ring-opening or ring-expansion reactions.

Basicity: The pKa of the conjugate acid of pyrrolidine is approximately 11.3. The ethyl group is expected to have a minor effect on the basicity. The thermodynamics of acid-base reactions will be dictated by the relative pKa values of the species involved.

A theoretical study on the halogenation thermodynamics of pyrrolidinium-based ionic liquids provides some insight into the energetics of reactions involving the pyrrolidine ring. The study showed that halogenation at the nitrogen atom is thermodynamically influenced by the presence of alkyl chains on the nitrogen.

Advanced Analytical and Spectroscopic Characterization of 3 Ethylpyrrolidine Hydrochloride

Comprehensive Spectroscopic Analyses for Structural Confirmation

Spectroscopic methods provide fundamental insights into the molecular architecture of 3-Ethylpyrrolidine (B1315203) hydrochloride, enabling precise structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 2D NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the 3-Ethylpyrrolidine hydrochloride molecule. slideshare.netresearchgate.net

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the ethyl and pyrrolidine (B122466) ring protons are observed. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for the unambiguous assignment of each proton. For instance, the ethyl group would exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling with the adjacent protons. The protons on the pyrrolidine ring would show more complex splitting patterns due to their diastereotopic nature and coupling with each other.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of these signals are indicative of the type of carbon (e.g., CH₃, CH₂, CH) and its local electronic environment. For example, the carbons of the ethyl group and the carbons of the pyrrolidine ring will resonate at characteristic chemical shift ranges.

| Technique | Information Obtained | Relevance to this compound |

| ¹H NMR | Number of different proton environments, their relative numbers, and their neighboring protons. slideshare.net | Confirms the presence and connectivity of the ethyl group and pyrrolidine ring protons. |

| ¹³C NMR | Number and type of carbon atoms in the molecule. slideshare.netresearchgate.net | Elucidates the carbon framework of the compound. |

| 2D NMR (COSY, HSQC) | Correlation between protons (COSY) and between protons and carbons (HSQC). ipb.pt | Provides unambiguous assignment of all proton and carbon signals, confirming the molecular structure. |

Infrared (IR) and Raman Spectroscopy for Vibrational Assignments

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups. Key expected absorptions include:

N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ due to the ammonium (B1175870) hydrochloride salt.

C-H stretching: Sharp peaks in the 2850-3000 cm⁻¹ region corresponding to the sp³ hybridized C-H bonds of the ethyl group and the pyrrolidine ring.

C-N stretching: Absorptions in the 1000-1250 cm⁻¹ region.

CH₂ bending (scissoring): Around 1450-1470 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. nih.gov For this compound, the Raman spectrum would be particularly useful for observing symmetric vibrations and C-C bond vibrations within the pyrrolidine ring and the ethyl group, which may be weak or absent in the IR spectrum.

| Spectroscopic Technique | Vibrational Modes Detected | Significance for this compound |

| Infrared (IR) Spectroscopy | Asymmetric stretching and bending vibrations of polar bonds. americanpharmaceuticalreview.com | Identification of N-H, C-H, and C-N functional groups. |

| Raman Spectroscopy | Symmetric stretching and bending vibrations of non-polar or less polar bonds. nih.gov | Confirmation of the carbon skeleton and overall molecular symmetry. |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC), it becomes an indispensable tool for separating and identifying components in a mixture, thus assessing the purity of this compound. researchgate.net

Mass Spectrometry (MS): In a mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the mass of the free base, 3-ethylpyrrolidine. The presence of this peak confirms the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides further structural information, as the molecule breaks apart in a predictable manner. For instance, the loss of an ethyl group would result in a prominent fragment ion.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to analyze the volatile components of a sample. regulations.govnih.gov A sample of this compound, often after derivatization to increase its volatility, is injected into the gas chromatograph. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column. Each separated component then enters the mass spectrometer, where it is identified based on its mass spectrum. nih.gov This allows for the quantification of this compound and the identification and quantification of any volatile impurities. nih.gov

| Technique | Information Provided | Application to this compound |

| Mass Spectrometry (MS) | Molecular weight and structural information from fragmentation patterns. nist.gov | Confirms the molecular weight of the free base and provides structural clues. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components and their individual mass spectra. researchgate.netnih.gov | Determines the purity of the compound and identifies volatile impurities. |

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are paramount for the separation of this compound from any unreacted starting materials, byproducts, or enantiomers, thereby enabling accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. thermofisher.com For a chiral compound like this compound, Chiral HPLC is specifically employed to separate its enantiomers. springernature.comjsmcentral.org

High-Performance Liquid Chromatography (HPLC): A standard reversed-phase HPLC method can be developed to assess the purity of this compound. The compound is dissolved in a suitable solvent and injected into the HPLC system. The separation occurs on a stationary phase (e.g., C18 column) with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives to improve peak shape. The retention time of the main peak corresponding to this compound is used for identification, and the peak area is used for quantification. The presence of other peaks would indicate impurities.

Chiral HPLC: Since 3-Ethylpyrrolidine possesses a chiral center at the 3-position, it exists as a pair of enantiomers. Chiral HPLC is essential to separate and quantify these enantiomers. nih.govmdpi.com This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. tsijournals.com The development of a chiral HPLC method involves screening different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers. This is critical for controlling the stereochemical purity of the final product.

| Chromatographic Method | Separation Principle | Purpose for this compound |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary phase and a mobile phase. thermofisher.com | To determine the overall purity by separating it from non-chiral impurities. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. springernature.comtsijournals.com | To separate and quantify the individual enantiomers, thus determining the enantiomeric purity. |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. google.com It is particularly useful for assessing the presence of volatile impurities in a sample of this compound.

A sample is vaporized and injected into the GC, where it is carried by an inert gas (the mobile phase) through a heated column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. Compounds with higher volatility and weaker interactions with the stationary phase elute faster. A detector at the end of the column measures the quantity of each component. By comparing the retention times and peak areas to those of known standards, the identity and concentration of volatile impurities in the this compound sample can be determined.

| Analytical Technique | Principle | Application in Analysis |

| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. google.com | Detection and quantification of volatile impurities and byproducts in this compound. |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique for verifying the empirical and molecular formula of a synthesized compound. It precisely measures the percentage by mass of each element within a sample. For this compound (Molecular Formula: C₆H₁₄ClN), this analysis provides experimental confirmation that the compound's stoichiometry aligns with its theoretical composition, thereby validating its identity and purity. nih.govsigmaaldrich.com

The theoretical elemental composition is calculated from the molecular formula and the atomic weights of the constituent atoms (Carbon: 12.011 u, Hydrogen: 1.008 u, Chlorine: 35.453 u, Nitrogen: 14.007 u). The molecular weight of this compound is 135.64 g/mol . sigmaaldrich.com The expected percentages for each element are compared against the values obtained from experimental analysis, typically performed using a combustion analyzer. A close correlation between the theoretical and found values, usually within a ±0.4% tolerance, confirms the elemental integrity of the sample.

Detailed Research Findings

The verification of the stoichiometric formula of this compound is achieved by comparing the theoretically calculated mass percentages of carbon, hydrogen, nitrogen, and chlorine with experimentally determined values.

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 53.13 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 10.40 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 26.14 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 10.33 |

| Total | 135.638 | 100.00 |

In a typical analysis, a sample of pure this compound would be subjected to combustion analysis. The resulting experimental percentages for C, H, and N would be expected to closely match the theoretical values listed above. The chlorine content can be determined by other methods, such as titration or ion chromatography. Any significant deviation from these values could indicate the presence of impurities, residual solvents, or an incorrect molecular structure.

Optical Rotation and Circular Dichroism for Enantiomeric Characterization

3-Ethylpyrrolidine possesses a chiral center at the third carbon atom of the pyrrolidine ring, meaning it exists as a pair of non-superimposable mirror images called enantiomers: (R)-3-Ethylpyrrolidine and (S)-3-Ethylpyrrolidine. sigmaaldrich.com These enantiomers have identical physical properties except for their interaction with plane-polarized light. google.com Techniques such as optical rotation and circular dichroism are essential for distinguishing between these enantiomers and determining the enantiomeric purity of a sample. tulane.edu

Optical Rotation

Optical rotation, or polarimetry, measures the angle to which a chiral compound rotates the plane of plane-polarized light. nih.gov Dextrorotatory (+) compounds rotate the plane clockwise, while levorotatory (-) compounds rotate it counter-clockwise. ossila.com The two enantiomers of a chiral molecule will rotate light by an exactly equal magnitude but in opposite directions. google.com A 50:50 mixture of both enantiomers, known as a racemic mixture, will exhibit no optical rotation. google.com

The specific rotation, [α], is a standardized measure of a compound's optical activity, calculated from the observed rotation. nih.gov For example, the specific rotation of a related compound, (R)-3-Pyrrolidinol hydrochloride, is reported as [α]²⁰/D −7.6° (c = 3.5 in methanol), indicating it is levorotatory. sigmaaldrich.com A similar characterization for the enantiomers of this compound would provide a definitive value for their specific rotation under specified conditions (e.g., temperature, wavelength, solvent, and concentration).

Interactive Data Table: Hypothetical Specific Rotation Data for this compound Enantiomers

| Enantiomer | Formula | Expected Specific Rotation [α] | Direction of Rotation |

| (R)-3-Ethylpyrrolidine hydrochloride | C₆H₁₄ClN | e.g., -X° | Levorotatory (-) |

| (S)-3-Ethylpyrrolidine hydrochloride | C₆H₁₄ClN | e.g., +X° | Dextrorotatory (+) |

| Racemic this compound | C₆H₁₄ClN | 0° | Inactive |

Note: The values 'X' are hypothetical placeholders, as specific experimental data were not available in the searched literature. The key principle is that the magnitudes are equal and the signs are opposite.

Circular Dichroism (CD)

Circular dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. sigmaaldrich.comharvard.edu This differential absorption (ΔA) is wavelength-dependent, and a plot of ΔA versus wavelength produces a CD spectrum. nih.gov While optical rotation measures the effect at a single wavelength (commonly 589 nm), CD spectroscopy provides structural information over a range of wavelengths. nih.govharvard.edu

For a small chiral molecule like this compound, a CD spectrum provides a unique fingerprint for each enantiomer. The CD spectrum of the (R)-enantiomer will be a mirror image of the (S)-enantiomer's spectrum. This technique is exceptionally sensitive to the stereochemical configuration and can be used to determine the absolute configuration of the molecule by comparing experimental spectra with theoretical calculations. researchgate.net It is also a valuable tool for assessing enantiomeric excess in a sample. mdpi.com

Theoretical and Computational Studies of 3 Ethylpyrrolidine Hydrochloride

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical investigations are fundamental to understanding the electronic properties and reactivity of 3-Ethylpyrrolidine (B1315203) hydrochloride. These studies employ various computational methods to model the molecule's behavior at the atomic and electronic levels.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov For 3-Ethylpyrrolidine hydrochloride, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. nih.govijirt.org This process minimizes the total energy of the molecule to predict its most likely conformation.

Energy profiles can be generated by systematically changing specific geometric parameters, such as dihedral angles, to map out the potential energy surface. scispace.com These profiles help identify different conformers and the energy barriers between them, providing insights into the molecule's flexibility and the relative populations of different conformations at a given temperature.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net For this compound, FMO analysis helps to identify the regions of the molecule that are most likely to participate in chemical reactions. The HOMO is typically localized on the nitrogen atom and adjacent carbons, while the LUMO is distributed over the carbon skeleton.

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO). ajchem-a.com

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO). ajchem-a.com

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2). ajchem-a.com

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). ajchem-a.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). ajchem-a.com

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ). ajchem-a.com

These descriptors provide a quantitative measure of the reactivity of this compound and can be used to predict its behavior in various chemical environments.

| Descriptor | Definition | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | Relates to chemical stability and reactivity |

| Ionization Potential | Energy to remove an electron | Measures resistance to oxidation |

| Electron Affinity | Energy released when gaining an electron | Measures ability to be reduced |

| Electronegativity | Tendency to attract electrons | Predicts bond polarity and reactivity |

| Chemical Hardness | Resistance to deformation of electron cloud | Indicates stability |

| Chemical Softness | Reciprocal of hardness | Indicates reactivity |

| Electrophilicity Index | Propensity to accept electrons | Quantifies electrophilic nature |

Conformational Analysis and Potential Energy Surface Mapping

The pyrrolidine (B122466) ring in this compound is flexible and can exist in various conformations. Conformational analysis aims to identify all possible stable conformers and determine their relative energies. This is often achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. scispace.com

For 3-Ethylpyrrolidine, the puckering of the five-membered ring and the rotation of the ethyl group are the primary sources of conformational isomerism. The PES mapping reveals the energy minima corresponding to stable conformers and the transition states that connect them. beilstein-journals.orgnih.gov This information is crucial for understanding the molecule's dynamic behavior and how its shape can influence its interactions with other molecules. The relative populations of these conformers can be estimated using the Boltzmann distribution based on their calculated energy differences.

Spectroscopic Property Prediction (NMR, IR) through Computational Methods

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to validate the computed structures and provide a more detailed interpretation of the spectra. chemrxiv.org

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra involves calculating the isotropic shielding values for each nucleus, from which chemical shifts can be derived. uncw.edu The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. semanticscholar.org By calculating the NMR parameters for different conformers and averaging them based on their Boltzmann populations, a more accurate prediction of the experimental spectrum can be obtained. uncw.edu This can aid in the assignment of peaks in the experimental ¹H and ¹³C NMR spectra of this compound.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can predict the vibrational frequencies and intensities of these modes. nih.gov By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical IR spectrum can be generated. researchgate.net This predicted spectrum can be compared with the experimental FT-IR spectrum to identify the characteristic vibrational bands associated with specific functional groups, such as the N-H stretch of the pyrrolidinium (B1226570) ion and the various C-H and C-C stretching and bending modes.

| Spectroscopic Technique | Predicted Properties | Computational Method |

| NMR | Chemical Shifts, Coupling Constants | GIAO, Karplus Equation |

| IR | Vibrational Frequencies, Intensities | Harmonic Frequency Calculations |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior of molecules, including their conformational flexibility and interactions with a solvent. mdpi.comnih.gov In an MD simulation, the classical equations of motion are solved for all atoms in the system over a period of time, generating a trajectory that describes how the positions and velocities of the atoms evolve. espublisher.com

Academic Research Applications As a Chemical Building Block and Research Probe

Precursor in the Synthesis of Complex Organic Molecules

3-Ethylpyrrolidine (B1315203) hydrochloride serves as a valuable and versatile starting material in the synthesis of a wide array of complex organic molecules. Its unique structural features, including a chiral center at the 3-position and a secondary amine, make it an attractive building block for chemists engaged in the construction of novel molecular architectures with potential applications in various fields of chemical and biological research.

Construction of Advanced Heterocyclic Scaffolds

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, and 3-ethylpyrrolidine hydrochloride provides a readily available entry point for the synthesis of more complex heterocyclic systems. Researchers have utilized this compound as a key intermediate in the construction of multi-ring structures with defined stereochemistry.

A notable example is the synthesis of 4-oxo-3,4-dihydroquinazolinone derivatives. In a patented process, this compound is used as a reactant in the preparation of these complex heterocycles, which are being investigated for the treatment of BRAF-associated diseases. google.com The reaction involves the initial formation of a sulfonamide intermediate from this compound, which is then incorporated into the quinazolinone core. This highlights the role of this compound in providing a specific, non-planar, and functionalized fragment to a larger, biologically active molecule.

Furthermore, derivatives of 3-ethylpyrrolidine have been employed in the synthesis of 4,5,6,7-tetrahydro-benzothiophene modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt). acs.org Specifically, (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(3-ethylpyrrolidin-1-yl)methanone serves as a key precursor for generating a library of amide derivatives. acs.org This demonstrates the utility of the 3-ethylpyrrolidine moiety in constructing advanced heterocyclic scaffolds with therapeutic potential.

| Precursor | Resulting Heterocyclic Scaffold | Research Area |

| This compound | 4-oxo-3,4-dihydroquinazolinone | Oncology (BRAF-associated diseases) google.com |

| (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(3-ethylpyrrolidin-1-yl)methanone | 4,5,6,7-tetrahydro-benzothiophene derivatives | Immunology, Inflammatory Diseases acs.org |

Modular Synthesis of Chiral Intermediates for Organic Synthesis

The inherent chirality of this compound, which can exist as either the (R) or (S) enantiomer, makes it a valuable precursor for the modular synthesis of chiral intermediates. These intermediates are crucial in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is critical for the desired biological activity or chemical property. While direct examples of the modular synthesis of chiral intermediates starting specifically from this compound are not extensively detailed in the provided search results, the principle of using chiral building blocks is a cornerstone of modern organic synthesis. The availability of enantiomerically pure forms of 3-ethylpyrrolidine allows for their incorporation into larger molecules, thereby introducing a defined stereocenter. This is a common strategy to build complex chiral molecules without the need for a de novo asymmetric synthesis at a later stage.

Contributions to Medicinal Chemistry Research Methodologies

The 3-ethylpyrrolidine scaffold has made significant contributions to various methodologies within medicinal chemistry research, aiding in the discovery and optimization of new therapeutic agents.

Scaffold Design for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, involving the synthesis and testing of a series of related compounds to understand how specific structural features influence their biological activity. The 3-ethylpyrrolidine moiety serves as an excellent scaffold for such studies due to its three-dimensional nature and the ability to introduce diversity at multiple points.

In the development of RORγt modulators, a series of 2,3-derivatives of 4,5,6,7-tetrahydro-benzothiophene were synthesized, incorporating the 3-ethylpyrrolidine group. acs.org By systematically modifying other parts of the molecule while keeping the 3-ethylpyrrolidine scaffold constant, researchers were able to elucidate key structural requirements for potent receptor modulation. acs.org The non-planar nature of the pyrrolidine ring allows for a more detailed exploration of the ligand-binding pocket compared to flat aromatic rings. The ethyl group at the 3-position provides a specific hydrophobic interaction that can be crucial for binding affinity and selectivity.

| Scaffold | Target | Key Findings from SAR Studies |

| 3-Ethylpyrrolidinyl-substituted 4,5,6,7-tetrahydro-benzothiophenes | RORγt | The study of various derivatives allowed for the optimization of potency and the understanding of the binding pocket. acs.org |

| 3-Ethylpyrrolidine derivatives | General | The 3-ethylpyrrolidine scaffold provides a platform for exploring diverse chemical space in SAR studies. chem960.com |

Development of Ligands for Receptor Binding Investigations

The 3-ethylpyrrolidine scaffold has been successfully incorporated into ligands designed to bind to specific biological receptors, playing a crucial role in the investigation of receptor function and the development of new therapeutics.

Probes for Enzyme Interaction Studies and Mechanistic Insights

Molecules containing the 3-ethylpyrrolidine scaffold have also been utilized as probes to study enzyme interactions and to gain insights into their mechanisms of action. By designing molecules that can interact with an enzyme's active site, researchers can investigate the enzyme's function and develop inhibitors.

An example of this is the investigation of aromatase inhibitors. A study on pyrrolidine-2,5-dione derivatives revealed that 3-ethyl-3-methylpyrrolidine-2,5-dione was an effective inhibitor of aromatase in vitro. ethernet.edu.et Aromatase is a key enzyme in the biosynthesis of estrogens and a target for the treatment of hormone-dependent breast cancer. The study of how this 3-ethyl-substituted pyrrolidine derivative interacts with the enzyme provides valuable information for the design of more potent and selective inhibitors. Although this example features a modified pyrrolidine ring (a pyrrolidine-2,5-dione), it highlights the utility of the 3-ethyl substitution in the context of enzyme inhibition.

| Compound Class | Target Enzyme | Significance |

| 3-Ethyl-3-methylpyrrolidine-2,5-dione | Aromatase | Demonstrated the inhibitory potential of the 3-ethyl-substituted pyrrolidine scaffold against a key enzyme in steroid biosynthesis. ethernet.edu.et |

Utility in Agrochemical and Materials Science Research

The pyrrolidine scaffold is a significant pharmacophore in medicinal and agrochemical research due to its unique physicochemical properties, including structural rigidity, basicity, and hydrophilicity. researchgate.net As a substituted derivative, this compound serves as a valuable chemical building block for the synthesis of more complex molecules intended for these research fields. Its ethyl group provides a specific steric and electronic profile that can be crucial for tuning the biological activity of potential agrochemicals or the physical properties of advanced materials. The hydrochloride salt form ensures the compound is a stable, solid material that is easy to handle, store, and accurately weigh for synthetic procedures.

Recent research highlights the incorporation of the pyrrolidine ring into novel fungicides. For instance, a series of amide derivatives featuring a pyrrolidine moiety were designed and synthesized as potential succinate (B1194679) dehydrogenase inhibitors (SDHI), a critical mode of action for modern fungicides. researchgate.net Bioassays of these compounds demonstrated significant antifungal activity against various plant pathogens. One compound in the series showed broad-spectrum inhibition with EC₅₀ values of 1.69 mg/L against Fusarium graminearum and 2.13 mg/L against Monilinia fructicola. researchgate.net In another study, novel pyrrolidine-2,4-dione (B1332186) derivatives were synthesized and evaluated for antifungal properties. A lead compound from this series exhibited potent inhibition of the plant pathogen Rhizoctonia solani with an EC₅₀ value of 0.39 μg/mL, which was superior to the commercial fungicide boscalid. rsc.org These studies underscore the potential of pyrrolidine-based structures, for which this compound is a potential precursor, in the discovery of new crop protection agents. nih.govfrontiersin.org

Synthesis of Advanced Materials Precursors

In materials science, functionalized pyrrolidines like this compound are utilized as precursors for the synthesis of advanced polymers and functional materials. The pyrrolidine ring can be incorporated into a polymer backbone or immobilized on a solid support to create materials with tailored properties, such as catalytic activity or specific binding capabilities. researchgate.netrsc.org

A notable application is in the creation of porous organic polymers (POPs). For example, researchers have constructed pyrrolidine-based chiral porous polymers (Py-CPPs) through a "bottom-up" synthesis strategy. rsc.org These materials, built from rigid monomers containing the pyrrolidine unit, feature high porosity and uniformly distributed catalytic sites. Such a polymer proved to be an effective heterogeneous organocatalyst for asymmetric Michael addition reactions conducted in water, achieving high yields and enantioselectivities. rsc.org The ability to build the pyrrolidine structure directly into a stable, porous framework opens avenues for creating reusable catalysts for environmentally friendly chemical processes. Similarly, pyrrolidine functional groups have been immobilized on polymer resins to develop catalysts for aqueous aldol (B89426) reactions, demonstrating the versatility of this scaffold in creating specialized materials. researchgate.net The use of building blocks like this compound allows for precise control over the structure and, consequently, the function of these resulting advanced materials.

Exploration in Analytical and Biochemical Research Tools

Beyond its role in synthesis, this compound is a valuable tool in the analytical and biochemical laboratory. Its stability and high purity make it suitable for use as a reference standard in analytical methods, while its structure serves as a key component in the development of molecules for biochemical assays.

Standards for Chromatographic Method Development

In analytical chemistry, particularly in pharmaceutical and chemical analysis, the use of well-characterized reference standards is essential for method validation and quality control. unodc.orgnih.gov this compound, when synthesized to a high degree of purity, is an ideal candidate for a reference material. Before it can be used as a standard, it must be rigorously characterized using techniques such as Nuclear Magnetic Resonance (NMR) for structural confirmation, High-Resolution Mass Spectrometry (HRMS) for accurate mass determination, and Fourier Transform Infrared Spectroscopy (FT-IR) to confirm functional groups. nih.gov Its purity is typically quantified using High-Performance Liquid Chromatography (HPLC). nih.gov

Once certified, the this compound standard is used to develop and validate analytical methods, such as HPLC, for the quantification of the compound itself or related impurities in research and production samples. researchgate.netresearchgate.net Method validation involves demonstrating that the analytical procedure is suitable for its intended purpose. Key validation parameters that are assessed using the reference standard include linearity, accuracy, precision, and specificity. nih.gov

A typical validation process would involve:

Linearity : Preparing a series of solutions of known concentration from the reference standard and plotting the detector response against concentration to establish a linear working range.

Accuracy : Analyzing samples spiked with a known amount of the reference standard to determine how close the measured value is to the true value (percent recovery).

Precision : Repeatedly analyzing a single sample to assess the method's repeatability (intra-day precision) and performing the analysis on different days to assess intermediate precision. researchgate.net

The table below illustrates typical acceptance criteria for an HPLC method validation.

| Validation Parameter | Description | Typical Acceptance Criterion |

|---|---|---|

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation Coefficient (R²) ≥ 0.997 |

| Accuracy | The closeness of the test results to the true value. | Recovery between 98.0% and 102.0% |

| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (RSD) ≤ 2.0% |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | Peak purity index > 0.99; Analyte peak is well-resolved from other peaks |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio (S/N) ≥ 10 |

Use as a Component in Biochemical Assay Development

In biochemical and pharmacological research, this compound serves as a fundamental building block for synthesizing novel molecules that are screened for biological activity. It is particularly useful in the development of inhibitors for enzymes or ligands for receptors. nih.govnih.gov The hydrochloride salt form is advantageous as it typically confers good solubility and stability in the aqueous buffers used in most biochemical assays. nih.gov

Researchers often synthesize a library of compounds where the core structure, such as the pyrrolidine ring, is systematically modified. This compound can serve as a key precursor or a reference compound in these libraries. For example, in a campaign to discover new enzyme inhibitors, a series of analogues might be created by varying substituents on the pyrrolidine ring to explore the structure-activity relationship (SAR). nih.gov

These compounds are then tested in a biochemical assay, such as an enzyme inhibition assay, to determine their potency, often expressed as the half-maximal inhibitory concentration (IC₅₀). nih.gov The results help researchers understand which structural features are critical for biological activity. For instance, a study focused on developing inhibitors for the bacterial enzyme MurA identified a novel class of inhibitors based on a pyrrolidinedione scaffold. nih.gov By testing various derivatives, they could identify compounds with low micromolar IC₅₀ values and probe the mechanism of inhibition.

The table below shows hypothetical data from a biochemical assay screening, illustrating how a series of compounds built from a common scaffold could be evaluated.

| Compound | Modification from Parent Scaffold | IC₅₀ (µM) |

|---|---|---|

| Parent Scaffold (e.g., from 3-Ethylpyrrolidine) | - | 55.2 |

| Analogue 1 | Addition of a phenyl group | 12.7 |

| Analogue 2 | Addition of a chloro-phenyl group | 4.5 |

| Analogue 3 | Removal of the ethyl group | > 100 |

| Analogue 4 | Addition of a hydroxyl group | 48.9 |

This systematic approach allows researchers to identify lead compounds, like Analogue 2 in the example above, for further development.

Q & A

Basic Questions